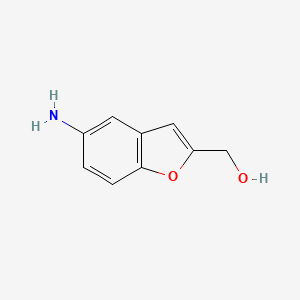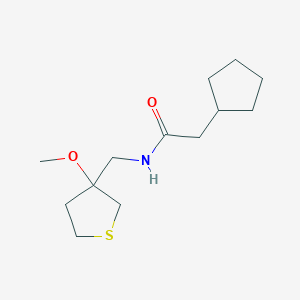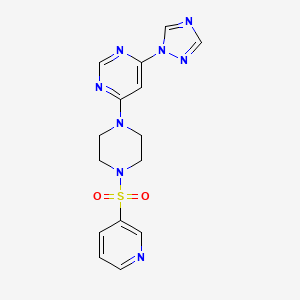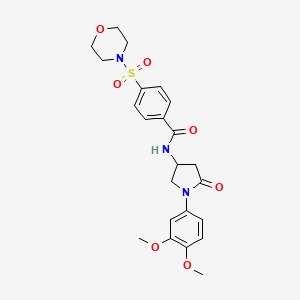![molecular formula C15H18N4O2 B2556594 4-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide CAS No. 439121-02-5](/img/structure/B2556594.png)
4-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide (CCIP) is a novel imidazole-based compound that has been studied for its potential applications in the field of medicinal chemistry. CCIP is a synthetic compound that has a variety of interesting properties, such as its ability to act as an agonist of the G-protein-coupled receptor (GPCR) family of proteins. CCIP is also known to possess a variety of anti-inflammatory and anti-tumor activities. In addition, CCIP has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been used in various chemical synthesis studies. For instance, it's involved in reactions like functionalization reactions with pyrazole derivatives (Yıldırım, Kandemirli, & Demir, 2005) and cyclocondensation reactions (Sokolov, Aksinenko, & Martynov, 2014). These reactions are pivotal in creating novel heterocyclic compounds.
Application in Catalysis
- The compound and its derivatives have been used in catalyst-free synthesis processes. For example, a study demonstrated the synthesis of benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives using a catalyst-free method, highlighting its potential in green chemistry applications (Shaabani, Seyyedhamzeh, Ganji, & Ng, 2014).
Anticancer Research
- In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their anticancer properties. For instance, focused compound libraries derived from a related pyrrole alkaloid showed potential as inhibitors of cell growth in various cancer cell lines (Dyson, Wright, Young, Sakoff, & McCluskey, 2014).
Structural and Electronic Properties
- The compound's structural and electronic properties have been studied in detail, providing insights into its behavior in different chemical environments. For example, a study on the crystal structures of related compounds examined the delocalization of π-electron density within various rings, which is critical for understanding their reactivity (Boechat, Carvalho, Quaresma, Wardell, & Wardell, 2016).
Drug Development and Medicinal Chemistry
- The compound's derivatives have been explored in drug development, particularly in the design of molecules with potential therapeutic applications. For example, derivatives have been studied for their potential as JNK inhibitors, which are relevant in treating neurodegenerative diseases (Jang, Oh, Cho, Yang, Moon, Im, & Hah, 2020).
Mecanismo De Acción
Target of action
Compounds containing an imidazole ring, like “4-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide”, are often involved in various biological activities. They are key components to functional molecules used in a variety of everyday applications .
Biochemical pathways
The exact biochemical pathways affected by “this compound” would depend on its specific biological targets. Imidazole derivatives have been found to be involved in a variety of biochemical pathways .
Propiedades
IUPAC Name |
4-(cyclopropanecarbonyl)-N-(3-imidazol-1-ylpropyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-14(11-2-3-11)12-8-13(18-9-12)15(21)17-4-1-6-19-7-5-16-10-19/h5,7-11,18H,1-4,6H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRRREBNAPMKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CNC(=C2)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556513.png)



![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2556523.png)


![2,6-dichloro-5-fluoro-N-[(3-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2556530.png)
![5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2556531.png)


